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(2S)-2-(Difluoromethyl)azetidine
Overview
Description
(2S)-2-(Difluoromethyl)azetidine is a four-membered heterocyclic compound characterized by the presence of a difluoromethyl group attached to the second carbon of the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles like aziridines .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of N-allyl ynamides via palladium-catalyzed C-H activation and annulation strategies . Another approach involves the use of azabicyclobutanes as intermediates, which undergo strain-release arylation to form azetidine derivatives .
Industrial Production Methods
Industrial production methods for (2S)-2-(Difluoromethyl)azetidine are less documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Difluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkyl halides and organometallic reagents are employed under mild conditions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that difluoromethylated azetidines exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the activity of several azetidine derivatives against the HL60 human acute myeloid leukemia cell line, revealing that certain compounds demonstrated submicromolar activity (IC50 values around 0.41 µM) against these cells. The structure-activity relationship (SAR) studies highlighted that specific substituents on the azetidine ring significantly influenced their cytotoxic potency.
Compound | IC50 (µM) | Cell Line |
---|---|---|
(2S)-2-(Difluoromethyl)azetidine | TBD | HL60 |
Cyclobutene triester 7f | 0.41 ± 0.04 | HL60 |
1.2 Mechanism of Action
The mechanism by which this compound exerts its effects is believed to involve interaction with biological targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, potentially increasing its binding affinity to target proteins.
Synthesis and Reactivity
2.1 Synthetic Routes
The synthesis of this compound typically involves:
- Starting Materials: The synthesis begins with readily available starting materials such as (S)-2-aminopropanol and difluoromethylating agents.
- Cyclization: The key step involves cyclization of the intermediate to form the azetidine ring through intramolecular nucleophilic substitution or other cyclization strategies.
- Purification: The final product is purified using techniques such as column chromatography or recrystallization.
2.2 Chemical Reactivity
This compound can undergo various chemical reactions, including:
- Oxidation: Can be oxidized to form corresponding N-oxides or other oxidized derivatives.
- Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
- Substitution: The difluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Biological Applications
3.1 Antimicrobial Activity
Recent studies have shown that derivatives of azetidines, including this compound, exhibit significant antimicrobial activity against multidrug-resistant strains of bacteria such as Mycobacterium tuberculosis. The mode of action suggests interference with cell envelope biogenesis, making it a potential candidate for developing new antibiotics.
3.2 Enzyme Inhibition
Azetidines have been explored as transition state analog inhibitors for various enzymes. For example, compounds based on azetidine structures have shown promise in inhibiting N-ribosyltransferases, which are crucial in nucleotide metabolism.
Agrochemical Applications
The unique properties of this compound make it a valuable building block in the synthesis of agrochemicals. Its ability to modify biological pathways in plants can lead to the development of new herbicides and pesticides with enhanced efficacy and reduced environmental impact.
Mechanism of Action
The mechanism of action of (2S)-2-(Difluoromethyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring and difluoromethyl group. The ring strain facilitates the formation of reactive intermediates, which can interact with biological macromolecules, leading to various biological effects. The difluoromethyl group enhances the compound’s stability and lipophilicity, improving its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered ring without the difluoromethyl group.
Aziridine: A three-membered ring with similar reactivity but higher ring strain.
Pyrrolidine: A five-membered ring with less ring strain and different reactivity.
Uniqueness
(2S)-2-(Difluoromethyl)azetidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable building block in synthetic chemistry and a promising candidate in drug discovery .
Biological Activity
(2S)-2-(Difluoromethyl)azetidine is a fluorinated azetidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
This compound is characterized by a four-membered nitrogen-containing heterocycle with a difluoromethyl group at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 116.09 g/mol. The presence of the difluoromethyl group enhances lipophilicity, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Azetidine Ring : The azetidine ring can be synthesized through various methods, including nucleophilic substitution reactions involving difluoromethyl precursors.
- Functionalization : Post-synthetic modifications can introduce additional functional groups to enhance biological activity.
- Purification : The final product is purified using techniques such as chromatography.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound and related compounds against various cancer cell lines, particularly human acute myeloid leukemia (AML) cells. Preliminary results indicate significant cytotoxicity, with IC50 values in the submicromolar range:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HL60 (AML) | 0.41 ± 0.04 |
Cyclobutene triester | HL60 | 0.41 ± 0.04 |
These findings suggest that the difluoromethyl substitution plays a crucial role in enhancing the compound's potency against cancer cells .
Antimicrobial Activity
Research has demonstrated that certain azetidine derivatives exhibit potent antibacterial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. For instance, derivatives with electron-withdrawing groups showed improved efficacy:
Compound | MIC99 (μM) | Target Organism |
---|---|---|
BGAz-003 | <10 | M. bovis BCG |
BGAz-004 | <10 | M. smegmatis |
These compounds exhibited promising bactericidal activity, indicating potential for development as new antimicrobial agents .
Structure-Activity Relationships (SAR)
The SAR studies conducted on this compound derivatives reveal that modifications to the azetidine core can significantly impact biological activity. Key observations include:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the phenyl ring enhances cytotoxicity and antimicrobial activity.
- Lipophilicity : Compounds with higher lipophilicity tend to show better membrane permeability and bioavailability .
- Functional Group Variations : The presence of different substituents at various positions can modulate the compound's interaction with biological targets.
Case Studies
- Acute Myeloid Leukemia Treatment : A study focusing on the cytotoxic effects of difluoromethylated azetidines reported that these compounds could induce apoptosis in HL60 cells, potentially through mitochondrial pathways .
- Antimicrobial Efficacy : In a phenotypic screening study, azetidine derivatives were found to exhibit potent activity against drug-resistant Mycobacterium strains, suggesting their utility in treating resistant infections .
- Neuroprotective Effects : Some azetidine derivatives have shown promise as neuroprotective agents, potentially benefiting conditions like Alzheimer's disease through modulation of neurotransmitter systems .
Properties
IUPAC Name |
(2S)-2-(difluoromethyl)azetidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N/c5-4(6)3-1-2-7-3/h3-4,7H,1-2H2/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXYWBFKPOTFKD-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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